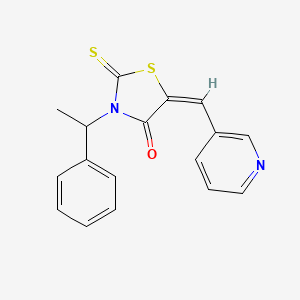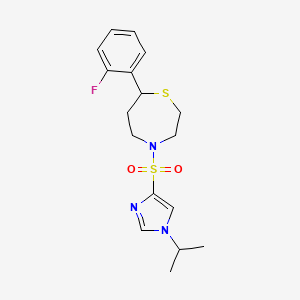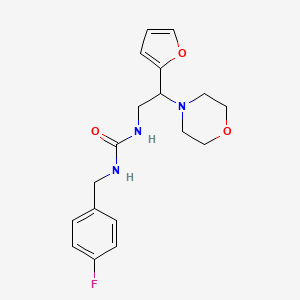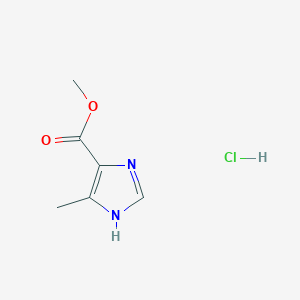
3-(Phenylethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(Phenylethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its diverse biological activities. Thiazolidinones are known for their potential as HIV-1 fusion inhibitors, anticancer agents, and antimicrobial substances. The core structure of thiazolidinone can be modified to produce various derivatives with different substituents, which can significantly alter the biological activity and physicochemical properties of these compounds 10.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde with a thioamide or thiosemicarbazone. For instance, the Knoevenagel condensation is a common method used to synthesize arylmethylene derivatives of thiazolidinones . In some cases, the synthesis can be performed under green chemistry conditions, such as using polyethylene glycol-400 (PEG-400) as a solvent without the need for a catalyst . The synthesis routes can vary, including one-pot reactions and multi-step procedures, which can influence the yield and purity of the final product .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of a thioxo group and a thiazolidinone ring. The substitution at the 5-position of the ring with various aryl or heteroaryl groups can lead to different molecular conformations and interactions. X-ray diffraction analysis has been used to determine the crystal structures of some derivatives, providing insights into their conformation and potential binding interactions with biological targets .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, including cycloaddition and alkylation. Cycloaddition reactions, such as [4+2] cycloaddition, can lead to the formation of fused thiopyrano[2,3-d]thiazole derivatives, which have shown promising biological activities . Alkylation reactions can produce S-methylated derivatives, which can also affect the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential therapeutic applications. Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize these compounds. Additionally, electrochemical studies can provide information on the redox behavior of thiazolidinone derivatives and their metal complexes .
Propriétés
IUPAC Name |
(5E)-3-(1-phenylethyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-12(14-7-3-2-4-8-14)19-16(20)15(22-17(19)21)10-13-6-5-9-18-11-13/h2-12H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCPYBYMUWKRA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Ethylamino)phenyl]methanol](/img/structure/B3000707.png)
![6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3000709.png)
![3-(4-methoxyphenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B3000710.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B3000712.png)
![[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)
![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3000714.png)
![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B3000716.png)





![Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3000726.png)